methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate
Overview
Description
Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate is a chemical compound that has been the focus of scientific research due to its potential use in various applications. It is a member of the indene family of compounds and has been synthesized using various methods.
Scientific Research Applications
Cyclization Mechanisms and Synthesis Pathways
Research by Hajjem et al. (2010) on methyl 3-amino-2-thiophene carboxylate, a structurally similar compound, explores its reactions with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates, upon treatment with primary amines and hydrazine derivatives, yield thienopyrimidinones, shedding light on cyclization mechanisms relevant to compounds like methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate. The study provides insights into the relative activities of ester and imidate groups, crucial for understanding the chemical behavior of complex organic compounds Hajjem et al., 2010.
A study by Mohamed et al. (2007) focuses on the synthesis of new cyanopyridine-thione and thieno[2,3-b]pyridine derivatives with anticipated biological activities. This research outlines a synthetic route that might offer parallels to the synthesis of this compound, highlighting the potential for creating compounds with biological relevance Mohamed et al., 2007.
The synthesis of conformationally constrained tryptophan derivatives, as discussed by Horwell et al. (1994), involves complex organic synthesis techniques that might be applicable to the synthesis and functionalization of this compound. Such research underscores the importance of structural design in developing molecules for specific scientific or pharmaceutical applications Horwell et al., 1994.
Potential Antitumor and Photophysical Studies
- Carvalho et al. (2013) investigated the photophysical properties of 6-(hetero)arylthieno[3,2-b]pyridine derivatives, previously evaluated as potential antitumor compounds. While focusing on different structural analogs, this study highlights the importance of examining the fluorescence and solvatochromic behavior of complex molecules, which could be relevant for understanding the properties of this compound in biological systems or as part of nanoliposome formulations for drug delivery Carvalho et al., 2013.
properties
IUPAC Name |
methyl 3-amino-1-cyano-4-fluoro-1-thiophen-2-ylindene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S/c1-21-15(20)13-14(19)12-9(4-2-5-10(12)17)16(13,8-18)11-6-3-7-22-11/h2-7H,19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGQPJAQWWVHQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C1(C#N)C3=CC=CS3)C=CC=C2F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501157552 | |
Record name | Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306976-63-6 | |
Record name | Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306976-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-1-cyano-4-fluoro-1-(2-thienyl)-1H-indene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501157552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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